L-Leucine tert-butyl ester hydrochloride
Overview
Description
L-Leucine tert-butyl ester hydrochloride is a chemical compound with the molecular formula C10H21NO2·HCl . It is a solid at 20 degrees Celsius .
It is used as a key precursor in the synthesis of a chiral phosphinooxazoline ligand, (S)-tert-butylPHOX . It also plays a role in the synthesis of chiral copper (II) polymers that can catalyze the kinetic resolution of secondary alcohols by acylation .
Molecular Structure Analysis
The molecular structure of L-Leucine tert-butyl ester hydrochloride is represented by the formula (CH3)2CHCH2CH (NH2)COOC (CH3)3 · HCl .Chemical Reactions Analysis
L-Leucine tert-butyl ester hydrochloride is used in the synthesis of chiral copper (II) polymers that can catalyze the kinetic resolution of secondary alcohols by acylation .Physical And Chemical Properties Analysis
L-Leucine tert-butyl ester hydrochloride is a white to almost white powder or crystal . It has a specific rotation of +18.0 to +21.0 deg (C=2, EtOH) . The melting point of this compound is 167 °C .Scientific Research Applications
Application in Chemistry
- Summary of the Application: L-Leucine tert-butyl ester hydrochloride is used as a key precursor in the synthesis of a chiral phosphinooxazoline ligand, (S)-tert-butylPHOX . It’s also used in the synthesis of chiral copper (II) polymers .
- Results or Outcomes: The outcome of these procedures is the creation of chiral phosphinooxazoline ligands and chiral copper (II) polymers . These compounds have various applications in chemistry, particularly in catalysis and materials science.
Application in Biochemistry
- Summary of the Application: L-Leucine tert-butyl ester hydrochloride is a protected form of L-Leucine . L-Leucine is an essential amino acid that induces a sharp decrease in blood glucose levels in individuals with idiopathic familial hypoglycemia .
- Methods of Application or Experimental Procedures: In biochemistry, L-Leucine tert-butyl ester hydrochloride can be used in experiments involving hypoglycemia. The compound is administered to individuals with idiopathic familial hypoglycemia, and the effects on blood glucose levels are observed .
Safety And Hazards
When handling L-Leucine tert-butyl ester hydrochloride, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
tert-butyl (2S)-2-amino-4-methylpentanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-7(2)6-8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUWRXIYTQGFGA-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950174 | |
Record name | tert-Butyl leucinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Leucine tert-butyl ester hydrochloride | |
CAS RN |
2748-02-9 | |
Record name | tert-Butyl leucinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (2S)-2-amino-4-methylpentanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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